molecular formula C10H6Cl2O5S B2707590 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate CAS No. 683783-80-4

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate

Cat. No.: B2707590
CAS No.: 683783-80-4
M. Wt: 309.11
InChI Key: OAYQQSYWHCMOSP-UHFFFAOYSA-N
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Description

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate is a chemical compound with the molecular formula C10H6Cl2O5S It is known for its unique structure, which includes a benzoxathiol ring system substituted with chlorine atoms and an ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate typically involves the reaction of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethyl carbonate ester. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the benzoxathiol ring and the ethyl carbonate group, which can undergo various chemical transformations. These interactions can lead to the modulation of biological pathways, making the compound of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate is unique due to the combination of chlorine substituents and the ethyl carbonate group. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O5S/c1-2-15-9(13)17-7-4(11)3-5-8(6(7)12)18-10(14)16-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQQSYWHCMOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C2C(=C1Cl)SC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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